2-Bromophenyl-(3-fluorobenzyl)ether

Description

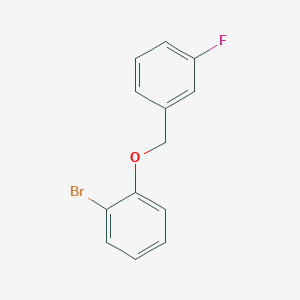

2-Bromophenyl-(3-fluorobenzyl)ether is a halogenated aromatic ether characterized by a bromine atom at the ortho position of the phenyl ring and a 3-fluorobenzyl group attached via an ether linkage. This compound belongs to a broader class of brominated and fluorinated ethers, which are pivotal in pharmaceutical and agrochemical synthesis due to their unique electronic and steric properties. For instance, the Williamson ether synthesis—a common method for preparing aryl benzyl ethers—is likely applicable here, as demonstrated in the synthesis of Lapatinib intermediates using 3-fluorobenzyl bromide .

These properties make it a candidate for constructing complex molecules in drug discovery and materials science.

Properties

IUPAC Name |

1-bromo-2-[(3-fluorophenyl)methoxy]benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrFO/c14-12-6-1-2-7-13(12)16-9-10-4-3-5-11(15)8-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLFXPEWBWJSDGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC2=CC(=CC=C2)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Bromophenyl-(3-fluorobenzyl)ether is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of a bromophenyl moiety attached to a 3-fluorobenzyl ether group. Its chemical structure can be represented as follows:

This structure suggests potential interactions with various biological targets, making it a candidate for further investigation in pharmacological studies.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, with notable inhibition zones observed in standard agar diffusion assays. For instance, the compound showed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study focused on its effects on MCF-7 breast cancer cells revealed that it induced apoptosis and inhibited cell proliferation. The IC50 value was determined to be approximately 25 µM, indicating moderate potency compared to standard chemotherapeutic agents . The mechanism appears to involve tubulin destabilization, similar to known microtubule inhibitors .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby disrupting cellular functions.

- Protein Interactions : It likely interacts with proteins that play critical roles in cell division and apoptosis, leading to altered cellular behavior.

- Microtubule Dynamics : Preliminary findings suggest that it may interfere with microtubule polymerization, affecting mitotic processes in cancer cells .

Case Studies

- Antimicrobial Efficacy : A comprehensive study involving various strains of bacteria highlighted the compound's broad-spectrum antimicrobial activity. Testing against clinical isolates showed promising results, suggesting its potential as a lead compound for developing new antibiotics .

- Anticancer Research : In a controlled study on MCF-7 cells, treatments with varying concentrations of this compound demonstrated significant cytotoxicity. Flow cytometry analyses confirmed that treated cells exhibited increased apoptosis markers and cell cycle arrest at the G2/M phase .

Comparative Analysis

| Compound | MIC (µg/mL) | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | 32 | 25 | Enzyme inhibition, microtubule destabilization |

| Standard Antibiotic (e.g., Penicillin) | Varies | N/A | Cell wall synthesis inhibition |

| Chemotherapeutic Agent (e.g., Paclitaxel) | N/A | 15 | Microtubule stabilization |

Comparison with Similar Compounds

Table 1: Comparison of 2-Bromophenyl-(3-fluorobenzyl)ether with Analogous Compounds

Key Observations:

Substituent Position and Electronic Effects: The ortho-bromine in this compound introduces steric hindrance and directs electrophilic substitution reactions meta to the ether linkage. In contrast, meta-bromine in BDE-2 reduces steric constraints but increases environmental persistence .

Reactivity in Synthetic Applications :

- Fluorinated benzyl groups, as seen in the target compound, are widely used in pharmaceutical intermediates (e.g., Lapatinib synthesis) due to their ability to modulate bioavailability and metabolic stability .

- Bromine at the ortho position may facilitate Suzuki-Miyaura or Ullmann coupling reactions, whereas meta-brominated analogs like BDE-2 are less reactive in such transformations .

Environmental and Industrial Considerations :

- Brominated diphenyl ethers like BDE-2 are associated with environmental bioaccumulation, but the benzyl ether structure in this compound may reduce persistence due to increased biodegradability .

- The discontinuation of 2-Bromophenyl-(3-methylbenzyl)ether highlights market sensitivity to substituent choice, with fluorine offering superior electronic properties for specialized applications .

Market and Application Trends

- Pharmaceutical Intermediates : 3-Fluorobenzyl bromide derivatives dominate pharmaceutical applications (85% of market demand), suggesting that this compound could serve as a precursor in kinase inhibitors or anticancer agents .

- Material Science : Fluorinated ethers are increasingly used in liquid crystals and polymers, where the target compound’s halogenated structure may enhance thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.